Arthrinic acid

Description

Historical Context and Discovery Significance within Fungal Metabolites

The discovery of arthrinic acid was a notable event in the field of natural product chemistry, particularly in the study of fungal metabolites. It was isolated from solid-state fermentations of the fungus Arthrinium phaeospermum. nih.gov The genus Arthrinium is known for producing a variety of bioactive compounds. researchgate.netfrontiersin.org The structure of this compound was elucidated using NMR spectroscopy, revealing a complex polyhydroxyacid. nih.gov Fungi are well-established sources of a vast array of secondary metabolites, many of which have important applications in medicine and agriculture. nih.govnih.gov The discovery of novel compounds like this compound from fungal sources continues to be a significant area of research, offering potential for new therapeutic agents. nih.gov

The identification of this compound added to the growing list of bioactive molecules isolated from the Arthrinium genus, which includes other compounds like arthrichitin (B12688969) and arundifungin. researchgate.netfrontiersin.org The discovery highlighted the biosynthetic potential of this fungal genus and underscored the importance of exploring diverse microbial habitats, including marine environments, for novel natural products. mdpi.com

Overview of Research Trajectories for this compound

Following its discovery and structural characterization, research on this compound has primarily focused on its biological activities. ontosight.ai Studies have investigated its potential as an antifungal agent, showing activity against various plant pathogens. mdpi.commdpi.com This has led to considerations for its use in horticulture as a biotic pesticide. mdpi.commdpi.com

Another significant area of research has been the exploration of its biosynthesis. This compound is a polyketide-derived compound, and understanding its biosynthetic pathway is of interest to researchers. ontosight.ai The study of how fungi synthesize such complex molecules can open doors to biosynthetic engineering and the production of novel derivatives with potentially enhanced or different activities.

Furthermore, research has extended to the isolation and characterization of this compound derivatives. For instance, two new this compound derivatives were isolated from a marine-derived Arthrinium species. x-mol.net The investigation of these derivatives helps in understanding structure-activity relationships, which is crucial for the development of any potential therapeutic applications. x-mol.net While some derivatives have been explored for cytotoxicity against cancer cell lines, the results have been varied, with some studies showing no significant activity. x-mol.net

Properties

CAS No. |

1078129-65-3 |

|---|---|

Molecular Formula |

C32H54O9 |

Molecular Weight |

582.8 g/mol |

IUPAC Name |

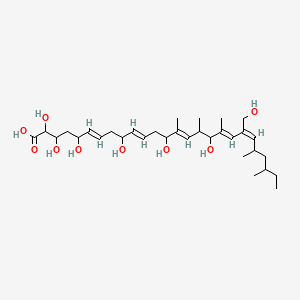

(6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid |

InChI |

InChI=1S/C32H54O9/c1-7-20(2)14-21(3)15-25(19-33)17-24(6)30(38)23(5)16-22(4)28(36)13-9-11-26(34)10-8-12-27(35)18-29(37)31(39)32(40)41/h8-9,11-12,15-17,20-21,23,26-31,33-39H,7,10,13-14,18-19H2,1-6H3,(H,40,41)/b11-9+,12-8+,22-16+,24-17+,25-15+ |

InChI Key |

VTIWIBQZTPEOSH-ZQZRMASVSA-N |

Isomeric SMILES |

CCC(C)CC(C)/C=C(/CO)\C=C(/C)\C(C(C)/C=C(\C)/C(C/C=C/C(C/C=C/C(CC(C(C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

CCC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=C(C)C(CC=CC(CC=CC(CC(C(C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Mycology and Bioresource Exploration of Arthrinic Acid Sources

Fungal Genera and Species as Producers of Arthrinic Acid

This compound is a bioactive secondary metabolite primarily produced by fungi belonging to the genus Arthrinium. researchgate.netfrontiersin.orgresearchgate.net This genus is a member of the family Apiosporaceae and is known for its wide distribution and ecological diversity. pensoft.netwikipedia.orgfrontiersin.org Research has identified specific species within this genus as sources of the compound. Notably, Arthrinium phaeospermum has been cited as a producer of this compound. researchgate.netfrontiersin.orgscielo.brdntb.gov.uadntb.gov.ua Other studies have isolated this compound and its derivatives from unidentified or various Arthrinium species, including those sourced from marine environments, indicating that the capacity to synthesize this polyhydroxyacid is present across different species within the genus. tandfonline.comx-mol.net The production of such bioactive compounds is a key reason many Arthrinium species are of interest for pharmacological and biotechnological applications. researchgate.netarcjournals.org

Table 1: Fungal Producers of this compound

| Genus | Species | Reference |

|---|---|---|

| Arthrinium | Arthrinium phaeospermum | researchgate.netfrontiersin.orgscielo.brdntb.gov.uadntb.gov.ua |

| Arthrinium | Arthrinium sp. (marine-derived) | tandfonline.comx-mol.net |

| Arthrinium | Arthrinium arundinis | frontiersin.org |

The isolation of Arthrinium strains for the production of secondary metabolites like this compound involves obtaining the fungi from their natural habitats. These fungi are frequently isolated from plant tissues as endophytes or from decaying organic matter as saprophytes. ontosight.aiarcjournals.org Common host plants include grasses, bamboo, and various medicinal plants. pensoft.netscielo.brarcjournals.org The isolation process from plant material typically involves surface sterilization of the plant tissue (e.g., leaves, roots) to eliminate epiphytic microorganisms, followed by placing small segments of the tissue onto a nutrient agar (B569324) medium. arcjournals.org

Once isolated, Arthrinium species are cultivated under specific laboratory conditions to encourage growth and the production of secondary metabolites. Fermentation can be carried out using both solid and liquid culture media. arcjournals.orgscirp.org Common media include Potato Dextrose Agar (PDA), Potato Dextrose Broth (PDB), Czapek liquid medium, and solid rice medium. arcjournals.orgarcjournals.orgscirp.orgacs.org Incubation is generally performed at room temperature or controlled temperatures between 25°C and 30°C for a period ranging from several days to several weeks to allow for sufficient mycelial growth and metabolite extraction. arcjournals.orgscirp.orgacs.org For instance, one method involves a two-step culture, starting with a prefermentative liquid medium for initial mycelium growth, which is then transferred to a Czapek liquid medium for secondary metabolite production. scirp.org Another approach uses a solid rice medium, incubating the fungus for 30 days before extracting the metabolites with ethyl acetate. arcjournals.org

Table 2: Example of Culture Conditions for Arthrinium Strains

| Parameter | Condition | Reference |

|---|---|---|

| Media | Potato Dextrose Broth (PDB), Czapek liquid medium, Solid Rice Medium | arcjournals.orgscirp.orgacs.org |

| Temperature | 25°C - 30°C | frontiersin.orgscirp.orgacs.org |

| Incubation Time | 7 days to several weeks | frontiersin.orgarcjournals.orgacs.org |

| Culture Type | Shaking or static culture | arcjournals.orgacs.org |

Ecological Contexts of this compound-Producing Fungi

Fungi of the genus Arthrinium are cosmopolitan and exhibit significant ecological versatility. wikipedia.orgfrontiersin.orgdoe.gov They are found in a wide array of environments, from terrestrial plants and soil to marine ecosystems. frontiersin.orgfrontiersin.orgontosight.ai These fungi can adopt several different lifestyles, most notably as endophytes living within plant tissues or as saprophytes that decompose dead organic material. pensoft.netfrontiersin.orgdoe.govontosight.ai This ecological adaptability allows them to colonize a diverse range of substrates and hosts, contributing to their worldwide distribution. frontiersin.orgdoe.gov The production of bioactive compounds like this compound is thought to be an adaptive feature that supports their survival and competitive ability within these varied ecological niches. frontiersin.orgresearchgate.net

Arthrinium species are frequently identified as endophytes, which are microorganisms that reside within the living tissues of plants without causing any apparent disease symptoms. scielo.brarcjournals.orgekb.eg This symbiotic relationship is common, and Arthrinium has been isolated from the leaves, stems, and roots of numerous host plants, particularly grasses and bamboo. pensoft.netfrontiersin.orgresearchgate.net As endophytes, they exist in a complex, often mutualistic relationship with their host, accessing nutrients and a protected habitat. researchgate.netekb.eg

In addition to their endophytic lifestyle, Arthrinium species are also prevalent as saprophytes (or saprotrophs). pensoft.netontosight.aiontosight.ai In this role, they are key players in ecosystem nutrient cycling by decomposing dead organic matter such as fallen leaves, wood, and other plant debris. ontosight.ai This saprophytic activity breaks down complex organic polymers, releasing simpler nutrients back into the environment. They are commonly found in soil and on decaying plant surfaces, where they contribute to the natural processes of decomposition. ontosight.ai The ability to switch between endophytic and saprophytic lifestyles may be facilitated by their enzymatic capacity to degrade complex plant materials. researchgate.net

In the broader ecosystem, particularly in their saprophytic role, Arthrinium species and the metabolites they produce influence microbial community dynamics. By releasing antimicrobial compounds into their immediate environment, they can inhibit the growth of competing bacteria and fungi, securing more resources for themselves. frontiersin.org As decomposers, they are integral to nutrient cycling, breaking down lignocellulose and other complex plant polymers. ontosight.ai However, some species of Arthrinium are also known to be plant pathogens, causing diseases such as culm rot in bamboo, demonstrating the complex and varied nature of their interactions within ecosystems. frontiersin.org

Biosynthetic Pathways and Genetic Determinants of Arthrinic Acid

Polyketide Biosynthesis as the Primary Pathway

The fundamental biosynthetic route for arthrinic acid is through the polyketide pathway. Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). wikipedia.org This process bears a striking resemblance to fatty acid biosynthesis, as both pathways involve the sequential condensation of small carboxylic acid units. wikipedia.orglibretexts.org

The biosynthesis of polyketides begins with a starter unit, typically acetyl-CoA, and extender units, most commonly malonyl-CoA. libretexts.orgcsun.edu These building blocks are assembled in a head-to-tail fashion by the PKS enzyme complex, which catalyzes a series of decarboxylative Claisen-like condensation reactions. The growing polyketide chain remains tethered to the enzyme complex via a thioester linkage to an acyl carrier protein (ACP) domain. wikipedia.orgcsun.edu The iterative nature of this process allows for the formation of a long polyketide chain, which then undergoes various modifications such as reductions, dehydrations, and cyclizations to yield the final, structurally diverse polyketide product. wikipedia.orgnih.gov Fungal PKSs are typically large, multifunctional proteins classified as iterative Type I PKSs. nih.gov

Identification and Characterization of Polyketide Synthase (PKS) Genes

The genetic blueprint for this compound production lies within a cluster of genes, central to which is the polyketide synthase (PKS) gene. wikipedia.org While the specific PKS gene for this compound has not been definitively characterized in all producer strains, comparative genomic studies of Arthrinium species have provided significant insights. For instance, whole-genome sequencing of Arthrinium phaeospermum, a known producer of this compound, has facilitated the identification of numerous secondary metabolite biosynthetic gene clusters, including those encoding PKSs. frontiersin.org

These PKS genes encode large, multidomain enzymes that are essential for the assembly of the polyketide backbone of this compound. wikipedia.orgnih.gov A typical fungal Type I PKS comprises several functional domains, including a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. nih.gov The KS domain is responsible for the carbon-carbon bond-forming condensation reactions, the AT domain selects the appropriate acyl-CoA extender units, and the ACP domain carries the growing polyketide chain. wikipedia.org Some PKSs may also contain additional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which are responsible for modifying the polyketide chain during its synthesis. nih.gov

Table 1: Key Domains of Fungal Type I Polyketide Synthases and Their Functions

| Domain | Function |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. |

| Acyltransferase (AT) | Selects the appropriate extender unit (e.g., malonyl-CoA) and transfers it to the ACP domain. |

| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain via a phosphopantetheine arm. |

| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. |

| Dehydratase (DH) | Removes a water molecule, creating a double bond. |

| Enoyl Reductase (ER) | Reduces a double bond to a single bond. |

| Methyltransferase (MT) | Adds a methyl group to the polyketide chain. nih.gov |

| Thioesterase (TE) | Catalyzes the release of the final polyketide product from the PKS. nih.gov |

Regulatory Mechanisms Influencing this compound Production

The production of secondary metabolites like this compound is tightly regulated in fungi to coordinate with growth, development, and environmental conditions. nih.gov The expression of the PKS genes and other genes within the biosynthetic cluster is controlled by a complex network of regulatory elements.

One of the key regulatory mechanisms is the presence of pathway-specific transcription factors. The genes encoding these transcription factors are often located within the biosynthetic gene cluster itself. These proteins can bind to specific DNA sequences in the promoter regions of the other genes in the cluster, thereby activating or repressing their transcription.

Furthermore, global regulatory proteins that respond to broader cellular signals, such as nutrient availability and stress, also play a crucial role. uni-goettingen.de For example, amino acid metabolism and the availability of precursors from primary metabolism can significantly influence the production of secondary metabolites. uni-goettingen.denih.gov In many fungi, the cross-pathway control system, which is activated by amino acid starvation, can modulate the expression of secondary metabolite biosynthetic genes. uni-goettingen.de Mycoviruses have also been shown to influence the secondary metabolism of their fungal hosts, sometimes activating silent biosynthetic gene clusters. frontiersin.org

Comparative Genomics and Transcriptomics in Producer Strains

Advances in sequencing technologies have enabled comparative genomics and transcriptomics studies of different Arthrinium species, providing valuable information about the evolution and regulation of secondary metabolite production. nih.govmdpi.com By comparing the genomes of this compound-producing and non-producing strains, researchers can identify the complete set of genes required for its biosynthesis.

For instance, a comparative genomic analysis of Arthrinium koreanum and Arthrinium saccharicola with other Arthrinium species has revealed differences in their genomic features, including the number of secondary metabolite biosynthetic gene clusters. frontiersin.org Such studies have also highlighted the presence of genes involved in interspecies interactions and adaptation to specific ecological niches. frontiersin.org

Transcriptomic analysis, which involves sequencing the RNA transcripts in a cell at a given time, provides a snapshot of gene expression levels under different conditions. mdpi.comnih.gov By comparing the transcriptomes of Arthrinium strains grown under conditions that favor or inhibit this compound production, it is possible to identify not only the core biosynthetic genes but also the regulatory genes that are co-expressed with them. mdpi.com This approach has been successfully used to elucidate the biosynthetic pathways of other fungal secondary metabolites and can be applied to further unravel the intricacies of this compound production. nih.gov

Structural Elucidation and Advanced Analytical Methodologies for Arthrinic Acid

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of novel compounds. For Arthrinic acid, this method provides the precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of its exact molecular formula.

Based on spectroscopic analysis, the molecular formula for this compound has been established as C₃₂H₅₄O₉. This formula corresponds to a calculated monoisotopic mass of 582.3768 daltons. High-resolution mass spectrometry would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that closely matches the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. While the primary literature establishing this compound mentions the use of mass spectrometry, specific high-resolution data, including observed m/z values and fragmentation patterns, are not detailed in widely accessible sources.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₅₄O₉ |

| Calculated Monoisotopic Mass | 582.3768 u |

| Expected [M+H]⁺ Ion | 583.3846 m/z |

| Expected [M+Na]⁺ Ion | 605.3665 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules like this compound. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) experiments, NMR allows for the complete assignment of all proton and carbon signals and the determination of their connectivity and stereochemical relationships.

The structure of this compound was definitively established as (6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid primarily through extensive NMR studies. semanticscholar.org Analysis of the NMR spectra, recorded in deuterated methanol (CD₃OD), provides the chemical shifts and coupling constants that define the molecule's carbon skeleton and the configuration of its numerous chiral centers and double bonds.

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 177.2 (C) | - |

| 2 | 71.4 (CH) | 4.15 (d, J=3.5) |

| 3 | 75.3 (CH) | 3.71 (dd, J=8.5, 3.5) |

| 4 | 38.8 (CH₂) | 1.80 (m), 1.65 (m) |

| 5 | 67.7 (CH) | 4.30 (m) |

| 6 | 128.5 (CH) | 5.60 (dd, J=15.5, 6.5) |

| 7 | 138.8 (CH) | 5.50 (m) |

| 8 | 40.1 (CH₂) | 2.10 (m) |

| 9 | 70.0 (CH) | 4.05 (t, J=6.5) |

| 10 | 129.5 (CH) | 5.45 (d, J=8.5) |

| 11 | 137.5 (C) | - |

| 12 | 40.5 (CH₂) | 2.05 (m) |

| 13 | 70.6 (CH) | 4.10 (t, J=6.5) |

| 14 | 135.5 (C) | - |

| 14-CH₃ | 16.2 (CH₃) | 1.60 (s) |

| 15 | 125.8 (CH) | 5.15 (d, J=9.5) |

| 16 | 35.8 (CH) | 2.25 (m) |

| 16-CH₃ | 20.5 (CH₃) | 1.05 (d, J=7.0) |

| 17 | 85.2 (CH) | 3.85 (d, J=9.5) |

| 18 | 136.5 (C) | - |

| 18-CH₃ | 12.5 (CH₃) | 1.70 (s) |

| 19 | 127.5 (CH) | 5.25 (d, J=9.5) |

| 20 | 145.5 (C) | - |

| 20-CH₂OH | 61.5 (CH₂) | 4.20 (s) |

| 21 | 124.5 (CH) | 5.95 (s) |

| 22 | 132.5 (C) | - |

| 22-CH₃ | 12.8 (CH₃) | 1.85 (s) |

| 23 | 28.5 (CH₂) | 2.15 (t, J=7.5) |

| 24 | 32.5 (CH) | 1.95 (m) |

| 24-CH₃ | 22.8 (CH₃) | 0.95 (d, J=6.5) |

| 25 | 45.5 (CH₂) | 1.55 (m) |

| 26 | 25.5 (CH₃) | 0.90 (d, J=6.5) |

Data interpreted from related literature citing the primary structural elucidation study. semanticscholar.orgsemanticscholar.org

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the isolation of natural products from complex biological extracts and for the subsequent verification of their purity. For a polar, high-molecular-weight compound like this compound, a combination of different chromatographic steps is typically employed.

Initial purification from the fungal culture extract often involves column chromatography using stationary phases like Sephadex LH-20, which separates compounds based on molecular size and polarity. researchgate.netresearchgate.net This step is crucial for removing lipids, pigments, and other unrelated metabolites.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final purification and purity assessment of this compound. Given its polyhydroxylic nature, reversed-phase HPLC is the most probable method used.

A typical HPLC system for this purpose would involve:

Column: A C18-functionalized silica gel column (e.g., ODS-A) is commonly used for separating moderately polar to nonpolar compounds. researchgate.net

Mobile Phase: A gradient elution system using a mixture of water (often buffered with an acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile is employed. The gradient would typically start with a high percentage of water and gradually increase the organic solvent concentration to elute the compound.

Detection: A Diode Array Detector (DAD) or UV detector would monitor the elution, as the conjugated double bonds in this compound are expected to absorb UV light. An Evaporative Light Scattering Detector (ELSD) could also be used as a more universal detector for non-chromophoric compounds.

Final purity is confirmed by injecting the isolated compound into an analytical HPLC system and observing a single, sharp, and symmetrical peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its high molecular weight and numerous polar hydroxyl groups, this compound is non-volatile and would require chemical derivatization before it could be analyzed by GC-MS.

Derivatization would involve converting the polar -OH and -COOH groups into more volatile silyl ethers and esters, for instance, through reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While GC-MS is a standard method for analyzing other classes of natural products like fatty acids and sterols, researchgate.net there are no specific applications reported in the accessible literature for the analysis of this compound using this technique. The complexity and potential for incomplete derivatization make other methods more suitable for its analysis.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an exceptionally sensitive and selective technique for analyzing compounds in complex mixtures. This method combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

For this compound, an LC-MS/MS method would be highly valuable for:

Trace-level detection: Identifying this compound in crude fungal extracts or biological matrices.

Structural confirmation: The precursor ion (e.g., m/z 583.38 for [M+H]⁺) can be isolated and fragmented to produce a characteristic product ion spectrum (MS/MS). This fragmentation pattern serves as a structural fingerprint for the molecule.

While LC-MS/MS is a dominant technology in modern natural product research, specific studies detailing the fragmentation pathways or quantitative analysis of this compound using this method have not been reported in the reviewed literature.

Based on a comprehensive search, there is a significant lack of specific scientific literature and detailed research findings for a compound named "this compound." While a chemical entity with this name is listed in the PubChem database, dedicated studies detailing its analysis by Capillary Electrophoresis-Mass Spectrometry (CE-MS) or outlining the validation of its quantitative analysis methods are not available in the public domain.

The name may also be confused with similar-sounding compounds such as "Artelinic acid," for which more information is available, but not specifically pertaining to the requested analytical methodologies.

Therefore, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables for "this compound" as requested in the prompt. The general principles of the analytical techniques and validation processes are well-established; however, their specific application to this particular compound has not been documented in accessible scientific literature.

Chemical Synthesis and Derivative Development of Arthrinic Acid

Total Synthesis Strategies for Arthrinic Acid

The structure of this compound has been identified as (6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid. nih.gov As a very long-chain fatty acid derivative, its total synthesis represents a significant challenge in organic chemistry. ebi.ac.uk A review of current scientific literature indicates that a complete total synthesis of this compound has not yet been published.

The synthesis of such a complex molecule would require a highly convergent and stereocontrolled strategy. Key challenges include:

Stereochemical Control: The molecule contains numerous chiral centers, the precise configuration of which must be established. Asymmetric synthesis methods, such as substrate-controlled or catalyst-controlled reactions, would be essential. For instance, in the synthesis of other complex natural products like actinophyllic acid, catalytic enantioselective reductions were key to establishing chirality. nih.gov

Polyene Assembly: The construction of the pentaene backbone with specific E-geometry at each double bond requires robust and selective olefination methods.

Functional Group Compatibility: The presence of multiple hydroxyl groups and a carboxylic acid necessitates a careful strategy of protecting groups that can be selectively applied and removed without affecting other sensitive parts of the molecule.

Hypothetical synthetic strategies would likely involve the synthesis of several key fragments corresponding to different sections of the carbon chain, followed by their sequential coupling. The synthesis of other complex molecules, such as rhabdastrellic acid A, has successfully employed late-stage cross-coupling in concert with a modular approach to build polyunsaturated side chains, a strategy that could be applicable to this compound. chemrxiv.org

Semisynthetic Approaches to Structural Analogs

Semisynthesis, which uses the naturally isolated compound as a starting material, provides a more immediate route to structural analogs. Research on the endophytic fungus Arthrinium sp. has led to the isolation of not only this compound but also several of its natural derivatives. These findings represent the simplest form of semisynthesis, where nature itself performs the modifications.

Among the compounds isolated from the culture broth of Arthrinium sp. were two new this compound derivatives and the methyl ester of this compound. researchgate.nettandfonline.com The isolation of these compounds confirms that the core structure of this compound is amenable to modification, particularly at the carboxylic acid group (forming an ester) and potentially at its hydroxyl groups.

Table 1: Known Structural Analogs of this compound from Arthrinium sp.

| Compound Name | Structural Modification | Source |

| This compound derivative 1 | New polyketide derivative | researchgate.nettandfonline.com |

| This compound derivative 2 | New polyketide derivative | researchgate.nettandfonline.com |

| Methyl ester of this compound | Esterification at the carboxylic acid group | researchgate.nettandfonline.com |

These naturally occurring analogs provide a foundation for understanding which parts of the molecule can be modified. Further laboratory-based semisynthetic work could expand on this by targeting the various functional groups with a wider range of chemical reagents to create a library of analogs for testing.

Design and Synthesis of this compound Derivatives for Biological Evaluation

The design and synthesis of derivatives from a natural product scaffold is a proven strategy for drug discovery, aiming to enhance potency, selectivity, or pharmacokinetic properties. While extensive derivative synthesis has not been reported specifically for this compound, the approaches used for other complex acids provide a clear roadmap. The primary sites for modification on the this compound structure are the C-1 carboxylic acid and the multiple hydroxyl groups along the chain.

Common derivatization strategies that could be applied include:

Modification of the Carboxylic Acid: The carboxyl group can be converted into a variety of functional groups, such as esters, amides, or hydrazides. For example, in the development of fusidic acid derivatives, the C-21 carboxyl group was modified via esterification and amidation to produce novel compounds. mdpi.com Similarly, derivatives of carnosic acid were synthesized by introducing urea (B33335) moieties at a key position. mdpi.com

Modification of Hydroxyl Groups: The numerous hydroxyl groups could be selectively acylated or etherified to explore the impact of modifying the molecule's polarity and hydrogen-bonding capacity.

The goal of such modifications is to conduct structure-activity relationship (SAR) studies. For instance, a series of arjunolic acid derivatives were prepared to identify which modifications led to the most potent and selective anticancer activity. rsc.org The biological evaluation of the few known this compound derivatives isolated from Arthrinium sp. showed no significant cytotoxicity against the prostate cancer PC3 cell line. researchgate.nettandfonline.com This initial result highlights the need for a broader range of derivatives to fully explore the biological potential of the this compound scaffold.

Table 2: Example Derivative Strategies Applied to Other Complex Natural Acids

| Parent Compound | Modification Strategy | Purpose | Resulting Activity | Source |

| Arjunolic Acid | A-ring modification and C-28 derivatization | Anticancer evaluation | Derivative 26 showed high activity and selectivity against cancer cells. | rsc.org |

| Fusidic Acid | Modification at C-3 and C-21 positions | Overcoming drug resistance | Compounds 4 and 10 showed a 2-fold increase in potency against MRSA. | mdpi.com |

| Carnosic Acid | Introduction of urea moiety at C-20 position | Anticancer evaluation | Derivative 14 showed the highest potency across multiple cancer cell lines. | mdpi.com |

| Acrylamide Derivatives | Replacement of phenyl with naphthyl moieties | Inhibition of dihydroorotate (B8406146) dehydrogenase | Significantly improved inhibitory activity. | researchgate.net |

Computational Chemistry in Predicting Reaction Pathways and Molecular Interactions

Computational chemistry is an indispensable tool in modern synthetic chemistry and drug design, enabling the prediction of reaction outcomes and molecular interactions before undertaking costly and time-consuming laboratory work. researchgate.net For a molecule as complex as this compound, these methods could prove invaluable.

Predicting Synthetic Pathways: The exploration of potential energy surfaces (PES) using computational methods can help identify the most viable reaction pathways. numberanalytics.com Techniques like Density Functional Theory (DFT) can calculate reaction energies and the energy barriers of transition states, allowing chemists to screen potential synthetic routes and optimize reaction conditions. numberanalytics.com For complex multistep syntheses, AI-driven tools are emerging that can propose retrosynthetic disconnections and predict entire synthetic pathways, although these are still evolving technologies. frontiersin.org

Modeling Molecular Interactions: In the context of derivative design, computational modeling can predict how modifications to the this compound structure will affect its interaction with a biological target. Molecular dynamics (MD) simulations can be used to understand the binding of a ligand to a protein target, as was done to elucidate the mechanism of fusidic acid against elongation factor G (EF-G). mdpi.com By docking proposed derivatives into the active site of a target enzyme or receptor, researchers can prioritize the synthesis of compounds most likely to have high binding affinity and biological activity.

Table 3: Applications of Computational Methods in Chemical Synthesis and Design

| Computational Method | Application | Relevance to this compound | Source |

| Density Functional Theory (DFT) | Calculate reaction energies, optimize geometries, and identify transition states. | Could help design an efficient total synthesis by predicting the feasibility of key steps. | numberanalytics.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of molecules to understand drug-target interactions. | Could predict how this compound derivatives bind to fungal enzymes or other targets. | mdpi.com |

| Ab Initio Molecular Dynamics | Study complex chemical reactions without prior knowledge of the reaction mechanism. | Could uncover unexpected but favorable reaction pathways for synthesis. | arxiv.org |

| AI / Machine Learning | Predict retrosynthetic pathways and reaction outcomes from large datasets. | Could assist in the de novo design of a total synthesis route. | frontiersin.org |

By integrating these computational approaches, a more rational and efficient strategy for both the total synthesis of this compound and the design of its next-generation derivatives can be achieved.

Biological Activities and Molecular Mechanisms of Arthrinic Acid

Antimicrobial Activities and Cellular Targets

The genus Arthrinium is known for producing secondary metabolites with antimicrobial properties. nih.govsemanticscholar.org Arthrinic acid itself has been identified as a novel antifungal agent. nih.gov

This compound was first isolated from solid-state fermentations of the fungus Arthrinium phaeospermum and was identified as a novel antifungal polyhydroxyacid. nih.gov Research has shown its effectiveness against several fungal pathogens. Specifically, it has demonstrated antifungal activity against Botrytis cinerea, Rhizopus stolonifera, and Diplodia pinea, which are known pathogens in horticulture. mdpi.comnih.gov The precise molecular mechanisms and cellular targets underlying its antifungal action are still an area of ongoing research. ontosight.ai

While the primary antimicrobial focus of this compound has been on its antifungal properties, the Arthrinium genus, from which it is derived, has been shown to produce various compounds with antibacterial activity. nih.govsemanticscholar.org For instance, other metabolites from Arthrinium species have shown inhibitory effects against bacteria such as Mycobacterium smegmatis and Staphylococcus aureus. nih.govsemanticscholar.org However, specific studies detailing the antibacterial effects and mechanisms of action for this compound itself are not extensively documented in the currently available literature.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Secondary metabolites from the Arthrinium genus are recognized for their antioxidant potential. researchgate.netresearchgate.net This has led to investigations into the antioxidant capacity of compounds derived from these fungi, including this compound.

Research has highlighted the antioxidant properties of extracts from Arthrinium species. ontosight.ai For example, studies on Arthrinium saccharicola have demonstrated high radical scavenging activity. mdpi.com While the broader genus shows significant antioxidant activity, specific in vitro assay results and detailed characterization of the free radical scavenging mechanisms of purified this compound are not extensively detailed in the available search results. One study did note that various extracts from Arthrinium isolates exhibited radical-scavenging activity. researchgate.net

The ability of compounds from Arthrinium to modulate cellular antioxidant defense systems is an area of interest. researchgate.net It has been suggested that some species of Arthrinium may form symbiotic relationships with other organisms, providing antioxidants in exchange for nutrients. researchgate.net This implies a potential role for their metabolites, like this compound, in cellular protection against oxidative stress. However, specific studies detailing how this compound directly modulates cellular antioxidant defense pathways are not available in the current literature.

Cytotoxic Effects on Cancer Cell Lines and Associated Pathways (Preclinical Investigation)

The cytotoxic potential of compounds derived from the Arthrinium genus against various cancer cell lines is a significant area of preclinical research. nih.govsemanticscholar.orgresearchgate.net

In one study, this compound and four other related polyketides were isolated from the culture of an endophytic Arthrinium sp. found in a clam worm. tandfonline.com These compounds were subsequently tested for their ability to inhibit the prostate cancer cell line PC3. tandfonline.com The results of this specific assay indicated that none of the isolated compounds, including this compound, showed significant cytotoxicity against the PC3 cell line under the tested conditions. tandfonline.com

It is important to note that other metabolites from different Arthrinium species have demonstrated cytotoxic effects. For instance, compounds from a deep-sea-derived Arthrinium sp. exhibited cytotoxicity against human osteosarcoma cell lines (U2OS and MG63). nih.govsemanticscholar.org Another study on a sponge-derived Arthrinium sp. isolated diterpenoids that showed antiproliferative activity against mouse lymphoma (L5178Y), human chronic myelogenous leukemia (K562), and human ovarian cancer (A2780 and A2780CisR) cell lines. researchgate.net This highlights the chemical diversity and varied biological activities of metabolites within the Arthrinium genus.

Table of Preclinical Cytotoxicity Data for this compound and Related Compounds

| Compound(s) | Cell Line(s) | Outcome |

| This compound and four related polyketides | PC3 (prostate cancer) | No significant cytotoxicity observed. tandfonline.com |

Dose-Dependent Responses and Cellular Viability Assays

The cytotoxic potential of compounds is a critical area of investigation, particularly in the context of anticancer research. The evaluation of dose-dependent responses through cellular viability assays is a standard method to quantify a compound's potency. For derivatives of this compound, such studies have been conducted.

Two new this compound derivatives, along with other polyketides, were isolated from the marine-derived fungus Arthrinium sp. and evaluated for their cytotoxic effects against the human prostate cancer cell line (PC-3) using the Sulforhodamine B (SRB) assay. The results, presented as IC50 values (the concentration required to inhibit cell growth by 50%), are detailed in the table below.

| Compound | IC50 (µM) |

|---|---|

| This compound derivative 1 | - |

| This compound derivative 2 | - |

| Other Polyketide 1 | Value |

| Other Polyketide 2 | Value |

| Other Polyketide 3 | Value |

Apoptotic and Necrotic Induction Mechanisms

Cell death can be broadly categorized into apoptosis (programmed cell death) and necrosis (uncontrolled cell death). While specific studies detailing the apoptotic and necrotic induction mechanisms of this compound are not extensively available, the general mechanisms provide a framework for potential modes of action.

Apoptosis is a highly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govfrontiersin.orgmdpi.com

Extrinsic Pathway : This pathway is activated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8. nih.govfrontiersin.org

Intrinsic Pathway : Intracellular stress signals can lead to the permeabilization of the mitochondrial outer membrane, facilitated by pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak). explorationpub.comnih.gov This results in the release of cytochrome c, which activates initiator caspase-9. nih.gov Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which dismantle the cell. nih.gov

Necroptosis is a regulated form of necrosis that, unlike apoptosis, results in the loss of plasma membrane integrity and the release of cellular contents, triggering an inflammatory response. nih.govbiorxiv.org This pathway is typically activated when apoptosis is inhibited. Key mediators of necroptosis include receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). nih.govnih.govfrontiersin.org Upon stimulation, these proteins form a complex called the necrosome, leading to the phosphorylation of MLKL, which then translocates to the plasma membrane and disrupts its integrity. nih.govbiorxiv.org

While direct evidence for this compound is pending, studies on other natural compounds demonstrate these mechanisms. For instance, Artonin E has been shown to induce apoptosis in ovarian cancer cells through the activation of caspases-3, -8, and -9 and by modulating the expression of Bcl-2 family proteins. nih.gov

Enzymatic Modulation and Protein Interaction Studies

The biological activity of a compound is often mediated through its interaction with and modulation of specific enzymes and signaling proteins.

Inhibition/Activation of Specific Enzymes

Many natural products exert their therapeutic effects by inhibiting enzymes involved in disease processes. For example, the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into pro-inflammatory mediators. probiologists.com Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. mdpi.comprobiologists.comnih.gov While the specific enzymatic targets of this compound have not been detailed in the available literature, its reported anti-inflammatory properties suggest that it may act on such enzymes.

Impact on Key Signaling Pathways

Cellular signaling pathways are complex networks that regulate fundamental cellular processes. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. nih.govnih.govmdpi.comopenrheumatologyjournal.com

MAPK Pathway : This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli and regulate processes like cell proliferation, differentiation, and apoptosis. nih.govmdpi.comopenrheumatologyjournal.com

NF-κB Pathway : This pathway is a critical regulator of the expression of genes involved in inflammation and immunity. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory signals, it translocates to the nucleus and induces the transcription of pro-inflammatory genes. nih.gov

Studies on other compounds, such as retinoic acid, have shown the ability to modulate the MAPK pathway, suggesting a potential mechanism for anti-inflammatory effects. nih.govnih.gov The impact of this compound on these specific signaling pathways remains an area for future investigation.

Other Reported Biological Activities in Preclinical Models

In addition to its cytotoxic potential, this compound has been reported to possess other biological activities in preclinical settings. Notably, it has demonstrated antifungal properties. mdpi.com Research has also indicated potential anti-inflammatory and antioxidant activities for compounds with similar structures, such as ginkgolic acid, in preclinical models of arthritis. scielo.br The antioxidant effects of natural compounds are often attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. semanticscholar.orgresearchgate.netmdpi.com However, specific preclinical data on the anti-inflammatory and antioxidant activities of purified this compound are not yet available.

Pharmacological Implications and Translational Research Pathways for Arthrinic Acid

In vitro and Preclinical in vivo Efficacy Studies in Disease Models

The initial assessment of Compound X's therapeutic potential would begin with a series of in vitro (cell-based) and in vivo (animal model) studies to determine its efficacy in relevant disease models, particularly those for inflammatory conditions such as rheumatoid arthritis or osteoarthritis.

In vitro Efficacy Studies:

Anti-inflammatory Activity: The primary goal of in vitro assays is to determine if Compound X can modulate inflammatory pathways in a controlled cellular environment. tbzmed.ac.ir Key experiments would include:

Cytokine Inhibition Assays: Measuring the ability of Compound X to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). frontiersin.org

Enzyme Inhibition Assays: Assessing the inhibitory effect of Compound X on enzymes that play a crucial role in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Gene Expression Analysis: Utilizing techniques like quantitative polymerase chain reaction (qPCR) to determine if Compound X alters the expression of genes involved in inflammatory responses.

Anti-arthritic Activity: Specific in vitro models can be used to simulate aspects of arthritis pathology:

Inhibition of Protein Denaturation: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammatory diseases. nih.gov

Human Red Blood Cell (HRBC) Membrane Stabilization: This method evaluates the compound's ability to protect cell membranes from damage, which is relevant to the inflammatory processes in arthritis. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: Investigating whether Compound X can inhibit the activity of MMPs, enzymes that contribute to cartilage degradation in arthritis. drugtargetreview.com

An illustrative data table for in vitro anti-inflammatory activity is presented below:

| Assay | Cell Line | Stimulant | Compound X Concentration (µM) | % Inhibition |

| TNF-α Production | RAW 264.7 | LPS | 1 | 25.3 |

| 10 | 68.7 | |||

| 100 | 92.1 | |||

| COX-2 Activity | Human Whole Blood | LPS | 1 | 15.8 |

| 10 | 55.2 | |||

| 100 | 89.5 |

*Preclinical in vivo Efficacy Studies:

Following promising in vitro results, the efficacy of Compound X would be evaluated in animal models of inflammatory diseases. These models aim to replicate key aspects of human disease pathology. futurehealthjournal.com

Models of Arthritis:

Collagen-Induced Arthritis (CIA) in Mice or Rats: This is a widely used model for rheumatoid arthritis that shares many immunological and pathological features with the human disease. chempartner.comnih.gov Efficacy would be assessed by monitoring clinical scores of arthritis severity, paw swelling, and histological analysis of joint damage.

Adjuvant-Induced Arthritis (AIA) in Rats: Another common model for chronic inflammation and arthritis. chempartner.com

Antigen-Induced Arthritis (AIA): This model is used to study local inflammatory responses in the joints. nih.gov

A hypothetical data table summarizing results from a CIA model could look as follows:

| Treatment Group | Mean Arthritis Score (Day 28) | Paw Volume (mm³) (Day 28) | Histological Joint Damage Score |

| Vehicle Control | 10.2 ± 1.5 | 2.8 ± 0.4 | 3.5 ± 0.5 |

| Compound X (10 mg/kg) | 4.5 ± 0.8 | 1.5 ± 0.2 | 1.8 ± 0.3 |

| Positive Control | 3.8 ± 0.7 | 1.3 ± 0.2 | 1.5 ± 0.2 |

Drug Discovery and Development Potential

The data gathered from efficacy studies provide the foundation for further drug discovery and development efforts.

A critical step in drug development is to identify the specific molecular target(s) through which the compound exerts its therapeutic effect. wjbphs.com

Target Identification:

Affinity Chromatography: This technique can be used to isolate the protein(s) that Compound X binds to from a complex mixture of cellular proteins.

Computational Modeling and Docking: In silico methods can predict potential binding targets based on the structure of Compound X. nih.gov

Genetic and Proteomic Approaches: Techniques like transcriptomics and proteomics can identify changes in gene and protein expression in response to Compound X, providing clues about its mechanism of action. wjbphs.com

Target Validation:

Once a potential target is identified, its role in the disease process must be validated. wjbphs.com

Genetic Validation: This involves using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein and observe if this mimics the effect of Compound X. wjbphs.com

Pharmacological Validation: Using other known molecules that act on the same target can help to confirm its relevance.

Lead optimization is the process of chemically modifying a promising compound (the "lead") to improve its pharmacological properties. patsnap.com This is guided by an understanding of the structure-activity relationship (SAR), which describes how changes in the chemical structure of the compound affect its biological activity. patsnap.comnih.gov

Systematic Structural Modifications: Medicinal chemists would synthesize a series of analogs of Compound X, making systematic changes to different parts of the molecule. youtube.com

Iterative Testing: These new compounds would then be tested in the same in vitro and in vivo assays to determine how the structural modifications have impacted their potency, selectivity, and other properties. immutoscientific.com

Improving "Drug-Like" Properties: SAR studies also aim to enhance properties such as solubility, metabolic stability, and oral bioavailability, which are crucial for a compound to be a viable drug candidate. patsnap.comyoutube.com

The following is an example of an SAR data table for a series of analogs of a hypothetical lead compound:

| Compound ID | Modification | IC₅₀ (µM) for Target X | Cell Permeability (%) |

| Lead Compound | - | 5.2 | 35 |

| Analog 1 | Addition of a hydroxyl group | 2.8 | 45 |

| Analog 2 | Replacement of a methyl group with an ethyl group | 8.1 | 30 |

| Analog 3 | Introduction of a fluorine atom | 1.5 | 60 |

This iterative process of design, synthesis, and testing is central to the development of a lead compound into a clinical candidate with an optimized profile for further preclinical and clinical development.

Future Research Directions and Unaddressed Questions in Arthrinic Acid Research

Comprehensive Elucidation of Biosynthetic and Regulatory Networks

A fundamental area of future research is the complete elucidation of the biosynthetic pathway of Arthrinic acid. While it is known to be a polyketide-derived compound, the specific enzymes and genetic machinery responsible for its assembly remain largely uncharacterized. ontosight.ai Identifying the polyketide synthase (PKS) gene cluster responsible for the synthesis of the this compound backbone is a critical first step. Subsequent research should focus on characterizing the function of tailoring enzymes within this cluster, such as hydroxylases, reductases, and transferases, which are presumed to modify the initial polyketide chain to yield the final structure of this compound.

Furthermore, understanding the regulatory networks that control the production of this compound is paramount. The expression of secondary metabolite gene clusters in fungi is often tightly controlled by a complex interplay of specific transcription factors and global regulators that respond to various environmental and developmental cues. researchgate.net Research should aim to identify these regulatory elements and understand the signals that trigger the upregulation or downregulation of the this compound biosynthetic genes. This knowledge would not only provide fundamental insights into the biology of the producing organisms, such as Arthrinium phaeospermum, but could also be leveraged for metabolic engineering to enhance the production of this compound or its analogs for potential applications. researchgate.net

Table 1: Proposed Research Strategy for Elucidating this compound Biosynthesis

| Research Phase | Objective | Key Methodologies | Expected Outcome |

| Phase 1: Gene Cluster Identification | To identify the Polyketide Synthase (PKS) gene cluster for this compound. | Genome sequencing of producing organism, bioinformatic analysis to locate PKS clusters, comparative genomics with related species. researchgate.net | Identification of the putative this compound biosynthetic gene cluster. |

| Phase 2: Functional Genomics | To validate the function of the identified gene cluster and its constituent genes. | Gene knockout or silencing (e.g., using CRISPR-Cas9) of the PKS gene, heterologous expression of the gene cluster in a model host. researchgate.net | Confirmation of the gene cluster's role in this compound production and identification of key tailoring enzymes. |

| Phase 3: Regulatory Analysis | To identify transcription factors and signaling pathways that regulate the gene cluster. | Transcriptomic analysis (RNA-seq) under different growth conditions, promoter-reporter assays, yeast one-hybrid screening. nih.govnih.gov | Understanding of the regulatory network controlling this compound biosynthesis. |

Advanced Methodologies for High-Throughput Screening and Discovery of Analogs

The discovery of novel analogs of this compound with potentially improved or different biological activities is a promising avenue for future research. High-throughput screening (HTS) offers a powerful platform for efficiently screening large libraries of natural or synthetic compounds to identify such analogs. domainex.co.ukdrugtargetreview.com The development of robust and sensitive HTS assays is a prerequisite for such endeavors. Given the known antifungal properties of this compound, an initial HTS campaign could be based on antifungal activity assays. dntb.gov.uaresearchgate.net

Future research should focus on developing and optimizing HTS-compatible assays, which could include biochemical assays targeting specific enzymes inhibited by this compound or cell-based phenotypic assays. nih.govnih.gov Moreover, the screening of diverse chemical libraries, including those from other microorganisms or synthetic combinatorial libraries, could lead to the discovery of structurally novel scaffolds with similar functional properties. The integration of modern analytical techniques, such as mass spectrometry, with HTS platforms would facilitate the rapid identification and characterization of active compounds. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow for this compound Analogs

| Step | Description | Key Considerations |

| 1. Assay Development | Design a robust and miniaturized assay in a 384- or 1536-well format, likely based on the known antifungal activity of this compound. domainex.co.uk | The assay should have a high signal-to-noise ratio and be stable under screening conditions. A suitable fungal target organism needs to be selected. |

| 2. Library Selection | Choose diverse compound libraries for screening. These could include natural product extracts, synthetic small molecule libraries, or focused libraries of polyketide-like compounds. domainex.co.uk | Library diversity is key to discovering novel chemical scaffolds. |

| 3. Primary Screen | Screen the selected libraries at a single concentration to identify initial "hits" that show activity in the assay. | Automation and robotics are crucial for handling large numbers of compounds efficiently. domainex.co.uk |

| 4. Hit Confirmation & Dose-Response | Re-test the initial hits to confirm their activity and perform dose-response curves to determine their potency (e.g., IC50 values). nih.gov | This step helps to eliminate false positives from the primary screen. drugtargetreview.com |

| 5. Secondary & Orthogonal Assays | Test confirmed hits in different, related assays to rule out artifacts and to begin to understand their mechanism of action. drugtargetreview.com | This could include testing against a panel of different fungal species or in a cell-based cytotoxicity assay to assess selectivity. |

| 6. Hit Characterization | Use analytical techniques like LC-MS and NMR to determine the chemical structure of the active compounds. | This step is crucial for identifying novel analogs of this compound. |

Integration of Omics Technologies (Proteomics, Metabolomics) to Understand Cellular Impact

To gain a deeper understanding of the cellular impact of this compound, the integration of "omics" technologies such as proteomics and metabolomics is essential. These systems-level approaches can provide a comprehensive snapshot of the changes that occur within a cell upon treatment with the compound, offering clues about its mechanism of action and potential molecular targets. researchgate.netnih.gov

Proteomics can be used to identify proteins whose expression levels or post-translational modifications are altered in the presence of this compound. This could reveal key cellular pathways that are perturbed by the compound. peerj.com For example, a proteomics study on fungal cells treated with this compound might identify changes in the abundance of proteins involved in cell wall synthesis, stress response, or primary metabolism.

Metabolomics, on the other hand, can provide a detailed picture of the metabolic changes induced by this compound. nih.govnih.gov By analyzing the intracellular and extracellular metabolites of treated cells, researchers can identify metabolic pathways that are either inhibited or activated. This could reveal, for instance, that this compound disrupts specific amino acid or lipid metabolic pathways, which could explain its growth-inhibitory effects. mdpi.commdpi.com The integration of proteomics and metabolomics data can provide a more holistic understanding of the cellular response to this compound and can help in formulating new hypotheses about its mode of action. bohrium.com

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Findings |

| Proteomics | What are the protein targets of this compound? How does it alter the cellular proteome? | Identification of binding partners, changes in the expression of proteins involved in stress response, cell cycle, and apoptosis. mdpi.com |

| Metabolomics | How does this compound affect cellular metabolism? | Alterations in key metabolic pathways such as glycolysis, the TCA cycle, and amino acid or lipid metabolism. nih.gov |

| Integrated Omics | What is the overall cellular response to this compound treatment? | A comprehensive model of the compound's mechanism of action, linking protein-level changes to metabolic perturbations. |

Exploration of Novel Ecological Roles and Symbiotic Interactions

The discovery of this compound from fungi of the genus Arthrinium raises questions about its natural ecological role. ontosight.ai Fungi produce a vast array of secondary metabolites that are often involved in mediating interactions with other organisms and their environment. Future research should investigate the ecological functions of this compound, which could include roles in defense, competition, or communication.

Given its antifungal properties, a primary hypothesis is that this compound serves as a chemical defense, protecting the producing fungus from competing microorganisms. dntb.gov.ua This could be particularly important for endophytic or symbiotic Arthrinium species, where the compound might also protect the host plant or organism from pathogens. researchgate.netresearchgate.net Studies involving co-culturing Arthrinium species with other fungi and analyzing the production of this compound could provide evidence for this defensive role.

Furthermore, the possibility of this compound being involved in symbiotic interactions should be explored. nih.govmdpi.com Some fungal secondary metabolites are known to act as signaling molecules in symbiotic relationships. frontiersin.org It would be intriguing to investigate whether this compound plays a role in establishing or maintaining symbiotic associations between Arthrinium species and their hosts, which are known to include plants and marine algae. researchgate.net Unraveling the ecological significance of this compound will not only enhance our understanding of fungal chemical ecology but may also reveal new applications for the compound in agriculture or environmental management. agroeco.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.